molecular formula C12H18N2O2S B7533566 N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

Cat. No. B7533566
M. Wt: 254.35 g/mol
InChI Key: WSQNUAVJDDGPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, also known as CT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CT-1 belongs to the class of compounds known as thiazoles, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has also been shown to have anti-cancer effects, as mentioned earlier. In addition, N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is that it has been extensively studied and its properties are well characterized. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo. In addition, the exact mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide. One area of interest is the development of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide as a potential therapeutic agent for cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in humans.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide involves the reaction of 4-methyl-2-oxo-1,3-thiazole-3-carboxylic acid with cyclohexylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is typically around 60%.

Scientific Research Applications

N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-9-8-17-12(16)14(9)7-11(15)13-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQNUAVJDDGPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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